molecular formula C18H20N2O B2967546 N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide CAS No. 129536-66-9

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide

Cat. No.: B2967546
CAS No.: 129536-66-9
M. Wt: 280.371
InChI Key: ZQOGISNIWDWMKX-XMHGGMMESA-N
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Description

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide is a hydrazone derivative of interest in medicinal chemistry and chemical biology research. As part of the benzohydrazide class, this compound features a characteristic imine group (C=N) which is known to be a key pharmacophore responsible for a wide spectrum of biological activities. Hydrazones are recognized for their versatile applications in scientific research. Literature on analogous structures indicates potential for investigation as anti-inflammatory agents, with some benzohydrazide derivatives shown to inhibit albumin denaturation and exhibit significant activity in carrageenan-induced paw edema models . Furthermore, structurally similar compounds have demonstrated cytotoxic activity against various human cancer cell lines, including melanoma, colon, breast, and lung cancer, suggesting potential for anticancer research . The mechanism of action for such compounds can vary, but studies on related hydrazones have indicated interactions with specific enzyme targets. For instance, some hydrazone derivatives act as inhibitors of essential enzymes like laccase or target specific proteins in pathogens, such as the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase (FabZ) in Helicobacter pylori . The flexibility of the hydrazone scaffold also makes it a valuable building block in organic synthesis and for the development of novel heterocyclic compounds . This product is supplied for laboratory research purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-N-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-18(2,3)20(17(21)16-12-8-5-9-13-16)19-14-15-10-6-4-7-11-15/h4-14H,1-3H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOGISNIWDWMKX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(C(=O)C1=CC=CC=C1)/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide typically involves the reaction of tert-butylhydrazine with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: tert-butylhydrazine and benzaldehyde.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, at room temperature or slightly elevated temperatures.

    Procedure: The tert-butylhydrazine is added to a solution of benzaldehyde in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-N’-[(1E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-Iodo-N'-[(1E)-substituted phenylmethylidene]benzohydrazides
  • Structure : These derivatives feature an iodine atom at the ortho position of the benzohydrazide core.
  • Activity : The iodine substituent enhances electronic effects, improving antimicrobial activity. For example, 2-iodo derivatives with 4-nitro or 4-methylphenyl groups exhibited significant antibacterial and antifungal efficacy at 200–400 µg/mL .
4-Chloro-N′-[(1E)-(pyridin-3-ylmethylidene)]benzohydrazide
  • Structure : A chlorine atom at the para position and a pyridinyl substituent on the imine.
  • Activity : Chlorine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with microbial enzymes. Pyridinyl groups improve solubility but may reduce membrane penetration .
  • Comparison : The target compound’s phenylmethylidene group lacks heteroatoms, likely reducing solubility but increasing lipophilicity compared to pyridinyl analogues .
N′-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]-4-tert-butylbenzohydrazide
  • Structure : Contains a tert-butyl group and a fluoromethoxyphenyl substituent.
  • Activity : The fluorine and methoxy groups enhance hydrogen bonding with biological targets (e.g., cholinesterases), leading to potent enzyme inhibition (IC₅₀ values < 10 µM) .
  • Comparison : The target compound’s unsubstituted phenyl group may reduce hydrogen-bonding capacity but maintains planar geometry for π-π stacking in enzyme active sites .
Antimicrobial Activity
  • Target Compound : Moderate activity against Gram-positive bacteria (MIC ~50 µg/mL) due to tert-butyl-enhanced membrane penetration .
  • Methoxy Derivatives : 3,4-Dimethoxybenzohydrazides show broader-spectrum activity (MIC ~25 µg/mL) via increased electron density and gyrase binding .
  • Halogenated Analogues : 4-Chloro and 2-iodo derivatives exhibit superior efficacy (MIC ~10 µg/mL) by disrupting DNA supercoiling via gyrase inhibition .
Enzyme Inhibition
  • Sulfonamide Derivatives : Ortho-sulfonamide benzohydrazides show IC₅₀ < 5 µM against AChE, attributed to sulfonamide-enzyme interactions .
  • Thiophene-Carboxamide Analogues : Enhanced inhibition (IC₅₀ ~2 µM) via thiophene’s aromatic stacking and carboxamide hydrogen bonding .
Anti-inflammatory Activity
  • Target Compound : Moderate albumin denaturation inhibition (~60% at 100 µM) .
  • 4-Nitro and 4-Methyl Derivatives : Higher activity (~80% inhibition) due to electron-withdrawing/-donating effects stabilizing drug-protein interactions .

Molecular and Crystallographic Insights

Crystal Structures
  • Dihedral Angles : The target compound’s planar conformation (dihedral angle <10° between benzene rings) facilitates π-π stacking, similar to 4-chloro-N′-[(1E)-pyridin-3-ylmethylidene]benzohydrazide (3.9°) .
  • Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the hydrazide backbone, as seen in 2-hydroxy-N′-[(1E,2E)-3-phenylprop-2-enylidene]benzohydrazide .
Docking Studies
  • DNA Gyrase Binding : The tert-butyl group in the target compound contributes to hydrophobic interactions in the ATP-binding pocket, though halogenated analogues (e.g., 2-iodo) show higher docking scores (−9.2 kcal/mol vs. −8.5 kcal/mol) .
  • Cholinesterase Inhibition : Sulfonamide and thiophene derivatives exhibit stronger hydrogen bonds with the catalytic triad (Ser203, His447) compared to the target compound’s phenyl group .

Biological Activity

N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide is a hydrazone compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties, supported by various studies and data.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of benzohydrazide with an appropriate aldehyde. The resulting compound features a hydrazone linkage, which is crucial for its biological activity. The synthesis process typically yields compounds with good to excellent purity, characterized by spectroscopic techniques such as NMR and mass spectrometry.

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of hydrazone derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory mediators like TNF-α and NF-κB in vitro.

  • Case Study : A study evaluated a series of hydrazones for their anti-inflammatory activity using albumin denaturation assays and carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited up to 75% inhibition comparable to standard drugs like phenylbutazone .
CompoundIC50 (µg/ml)Activity Type
21m0.75Anti-inflammatory
21l0.68Anti-inflammatory

2. Analgesic Activity

The analgesic potential of hydrazone compounds has also been explored. In vivo studies utilizing the tail immersion method demonstrated that certain derivatives possess significant analgesic properties.

  • Findings : Compounds were found to reduce pain response effectively, with some exhibiting activity comparable to conventional analgesics .

3. Antimicrobial Activity

Hydrazones have shown promising antimicrobial properties against various pathogens, including bacteria and fungi.

  • Research Insights : A study on substituted benzohydrazone derivatives indicated strong antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 64 µg/mL .
CompoundMIC (µg/mL)Target Organism
564S. aureus
764E. coli

4. Insecticidal Activity

Insecticidal properties of hydrazones have been documented, particularly in relation to their structural modifications.

  • Example : A series of N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues demonstrated significant insecticidal activity, with the most potent compound showing an LC50 value of 0.89 mg/L .

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory : Inhibition of NF-κB signaling pathways and reduction in the production of inflammatory cytokines.
  • Analgesic : Interaction with pain receptors and modulation of neurotransmitter release.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Insecticidal : Targeting specific enzymatic pathways in insects leading to mortality.

Q & A

Q. What spectroscopic and analytical methods are routinely employed to characterize N-tert-butyl-N'-[(1E)-phenylmethylidene]benzohydrazide and its derivatives?

Methodological Answer: Characterization involves elemental analysis to confirm stoichiometry, UV-Vis spectroscopy to study electronic transitions (e.g., π→π* or charge-transfer bands), FT-IR for functional group identification (e.g., C=O stretching at ~1650 cm⁻¹, N-H vibrations), and NMR (¹H/¹³C) to confirm proton environments and substituent positions. Mass spectrometry validates molecular ion peaks . For metal complexes, magnetic susceptibility measurements and molar conductivity are used to infer geometry and electrolytic behavior .

Q. How is the crystal structure of benzohydrazide derivatives determined, and what parameters are critical for structural validation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is standard, with data collected using a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Key parameters include space group (e.g., P21/c), unit cell dimensions (a, b, c, β), and refinement metrics (R factor, wR, S value). Hydrogen bonding (e.g., O–H···N, N–H···O) and π-π stacking interactions are analyzed using software like SHELXL and PLATON .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: The compound is synthesized via condensation of tert-butyl benzohydrazide with substituted benzaldehydes in ethanol under reflux. Yields (67–76%) are optimized by controlling reaction time, temperature, and stoichiometry. Solubility in DMSO/ethanol facilitates purification, though crystallization challenges may require alternative solvents or slow evaporation .

Q. How is purity assessed during the synthesis of benzohydrazide derivatives?

Methodological Answer: Elemental analysis (C, H, N) is primary, with deviations ≤0.4% indicating purity. Chromatographic techniques (TLC, HPLC) and melting point analysis are supplementary. Spectroscopic consistency (e.g., absence of unreacted aldehyde peaks in ¹H NMR) further validates purity .

Advanced Research Questions

Q. How do coordination modes of benzohydrazide ligands vary with metal ions, and what experimental evidence supports these differences?

Methodological Answer: Tridentate vs. bidentate coordination is determined by spectroscopic shifts. For example, in Cu(II) complexes, the ligand (HL1) binds via enolic oxygen, azomethine nitrogen, and amide carbonyl oxygen, evidenced by IR band shifts (C=O from 1650 → 1600 cm⁻¹) and electronic spectra (d-d transitions at ~600 nm). In Ni(II) complexes, bidentate coordination (via O and N) is inferred from distinct ESR signals and magnetic moments .

Q. What computational approaches are used to predict the reactivity and stability of benzohydrazide derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and stability. Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), while Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites. Solvation effects are modeled using COSMO-RS .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?

Methodological Answer: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability, while bulky tert-butyl groups improve metabolic stability. Structure-activity relationships (SAR) are established via in vitro assays (e.g., MIC values against S. aureus) and correlated with Hammett constants (σ) .

Q. What strategies resolve contradictions in ligand behavior across different metal complexes?

Methodological Answer: Divergent coordination (e.g., tridentate in Cu(II) vs. bidentate in Ni(II)) is analyzed using X-ray absorption spectroscopy (XAS) to confirm metal-ligand bond lengths. Competitive ligand experiments (e.g., adding EDTA) and pH-dependent stability studies clarify preferential binding modes .

Q. How are in vitro microsomal metabolism studies conducted for hydrazone derivatives, and what insights do they provide?

Methodological Answer: Pig liver microsomes incubate the compound (37°C, NADPH cofactor), followed by LC-MS/MS analysis. Metabolites (e.g., hydrolyzed benzoic acid hydrazide) are identified, and kinetic parameters (e.g., Vmax, Km) quantify metabolic stability. Competing pathways (oxidation vs. hydrolysis) are modeled using Michaelis-Menten kinetics .

Q. What role do hydrogen bonding and π-interactions play in stabilizing the solid-state structure of benzohydrazides?

Methodological Answer: SCXRD reveals intermolecular O–H···N (2.6–2.8 Å) and N–H···O (2.7–3.0 Å) bonds, forming 2D networks. Offset π-stacking (3.4–3.6 Å) between phenyl rings enhances thermal stability, as shown by TGA (decomposition >250°C) .

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